molecular formula C6H2BrCl3O B12006179 3-Bromo-2,4,6-trichlorophenol CAS No. 85117-86-8

3-Bromo-2,4,6-trichlorophenol

Katalognummer: B12006179
CAS-Nummer: 85117-86-8
Molekulargewicht: 276.3 g/mol
InChI-Schlüssel: WCSDJPCZARJMHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-2,4,6-trichlorophenol is an organic compound with the molecular formula C6H2BrCl3O. It is a halogenated phenol, characterized by the presence of bromine and chlorine atoms attached to a benzene ring. This compound is known for its use in various industrial and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromo-2,4,6-trichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves controlled chlorination and bromination reactions, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-2,4,6-trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Quinones are formed as major products.

    Reduction: Less halogenated phenols are produced.

Wissenschaftliche Forschungsanwendungen

3-Bromo-2,4,6-trichlorophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Bromo-2,4,6-trichlorophenol involves its interaction with cellular components, leading to disruption of cellular processes. The compound targets enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact molecular pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-2,4,6-trichlorophenol is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This unique structure makes it valuable in various applications, particularly in research and industrial settings .

Eigenschaften

CAS-Nummer

85117-86-8

Molekularformel

C6H2BrCl3O

Molekulargewicht

276.3 g/mol

IUPAC-Name

3-bromo-2,4,6-trichlorophenol

InChI

InChI=1S/C6H2BrCl3O/c7-4-2(8)1-3(9)6(11)5(4)10/h1,11H

InChI-Schlüssel

WCSDJPCZARJMHN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1Cl)Br)Cl)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.